molecular formula C16H13F3N4O3S B2643893 (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396765-63-1

(5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2643893
CAS RN: 1396765-63-1
M. Wt: 398.36
InChI Key: LFOXRMUUMJVIEV-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13F3N4O3S and its molecular weight is 398.36. The purity is usually 95%.
BenchChem offers high-quality (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Characterization

One study focuses on the structural analysis and molecular characterization of compounds with structural similarities, including isomorphous structures and chloro-methyl exchange rules, which could provide a foundation for understanding the structural properties and potential reactivity of the compound (Rajni Swamy et al., 2013). Similarly, another research explores the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, which might hint at the compound's potential for forming stable crystal structures and its interactions in the solid state (Benaka Prasad et al., 2018).

Biological Activity and Potential Applications

Research into novel pyrazole and isoxazole derivatives reveals their potential antibacterial and antifungal activities, suggesting that similar compounds could be explored for their antimicrobial properties (Sanjeeva et al., 2022). Another study on the synthesis, spectral characterization, and docking studies of related compounds emphasizes the importance of detailed molecular studies to understand their potential antibacterial activity and interaction with biological targets (Shahana et al., 2020).

Molecular Docking and Theoretical Studies

Theoretical calculations and molecular docking analyses are crucial for predicting the interaction of compounds with biological targets and understanding their potential therapeutic applications. For example, research on thiophene-based heterocyclic compounds evaluated their enzyme inhibitory activities, providing insights into their potential as enzyme inhibitors (Cetin et al., 2021).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c17-16(18,19)15-21-20-13(25-15)9-3-5-23(6-4-9)14(24)10-8-11(26-22-10)12-2-1-7-27-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOXRMUUMJVIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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